molecular formula C11H16N2O3 B1624009 5-(4-Methyl-piperazin-1-ylmethyl)-furan-2-carboxylic acid CAS No. 865470-86-6

5-(4-Methyl-piperazin-1-ylmethyl)-furan-2-carboxylic acid

Cat. No. B1624009
M. Wt: 224.26 g/mol
InChI Key: LGBIOVXCMFIYMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-Methyl-1-piperazine acetic acid” is similar to the one you’re asking about . It has a molecular formula of C7H14N2O2 . Another related compound is “4-(4-Methyl-piperazin-1-ylmethyl)-phenylamine” which has a molecular formula of C12H19N3 .


Molecular Structure Analysis

The molecular structure of “4-Methyl-1-piperazine acetic acid” is available . It has an average mass of 158.198 Da and a monoisotopic mass of 158.105530 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Methyl-1-piperazine acetic acid” include a melting point of 130-133°C, a boiling point of 278℃, and a density of 1.123 .

Scientific Research Applications

Analytical and Spectral Study of Furan Ring Containing Organic Ligands

The study conducted by H. Patel (2020) focuses on the synthesis, characterization, and chelating properties of furan ring-containing organic ligands, specifically Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate and its reaction with 4-amino salicylic acid to afford a compound referred to as PFSA. Transition metal complexes involving Cu2+, Co2+, Ni2+, Mn2+, and Zn2+ of PFSA were prepared and analyzed. The research aimed to explore the antimicrobial activity of these compounds against human pathogenic bacteria, with findings indicating varying levels of bacterial growth inhibition. This suggests potential applications of such compounds in antimicrobial therapies and the development of new materials with specific chelating properties (Patel, 2020).

Synthesis and Antituberculosis Activity of 5-Nitro-furan-2-carboxylic Acid Analogues

Rajendra Tangallapally et al. (2006) identified 5-nitro-furan-2-carboxylic acid 4-(4-benzyl-piperazin-1-yl)-benzylamide as a lead compound in their anti-tuberculosis drug discovery program. Despite its potent in vitro activity, its in vivo efficacy was limited due to rapid metabolic cleavage and poor absorption. The research led to the synthesis of new analogues with modifications aimed at increasing bioavailability, absorption, and serum half-life, while retaining or enhancing anti-tuberculosis activity. This highlights the therapeutic potential of furan-carboxylic acid derivatives in tuberculosis treatment and the importance of structural optimization for improved drug properties (Tangallapally et al., 2006).

Safety And Hazards

The safety data sheet for “4-Methyl-1-piperazine acetic acid” indicates that it causes serious eye damage . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended .

properties

IUPAC Name

5-[(4-methylpiperazin-1-yl)methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-12-4-6-13(7-5-12)8-9-2-3-10(16-9)11(14)15/h2-3H,4-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBIOVXCMFIYMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408421
Record name 5-[(4-Methylpiperazin-1-yl)methyl]furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methyl-piperazin-1-ylmethyl)-furan-2-carboxylic acid

CAS RN

865470-86-6
Record name 5-[(4-Methylpiperazin-1-yl)methyl]furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Methyl-piperazin-1-ylmethyl)-furan-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-(4-Methyl-piperazin-1-ylmethyl)-furan-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-(4-Methyl-piperazin-1-ylmethyl)-furan-2-carboxylic acid
Reactant of Route 4
5-(4-Methyl-piperazin-1-ylmethyl)-furan-2-carboxylic acid
Reactant of Route 5
5-(4-Methyl-piperazin-1-ylmethyl)-furan-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-(4-Methyl-piperazin-1-ylmethyl)-furan-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.